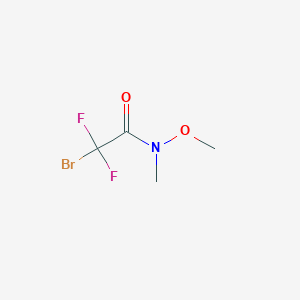![molecular formula C12H18F3NO5S B8264122 1,1-Dimethylethyl 3,4-dihydro-3-methyl-6-[[(trifluoromethyl)sulfonyl]oxy]-1(2H)-pyridinecarboxylate](/img/structure/B8264122.png)
1,1-Dimethylethyl 3,4-dihydro-3-methyl-6-[[(trifluoromethyl)sulfonyl]oxy]-1(2H)-pyridinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethylethyl 3,4-dihydro-3-methyl-6-[[(trifluoromethyl)sulfonyl]oxy]-1(2H)-pyridinecarboxylate is a complex organic compound that has garnered attention in the field of synthetic chemistry This compound is characterized by its unique structure, which includes a trifluoromethanesulfonyloxy group, a tert-butyl ester, and a tetrahydropyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-methyl-6-(trifluoromethanesulfonyloxy)-1,2,3,4-tetrahydropyridine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydropyridine Ring: This step involves the cyclization of a suitable precursor to form the tetrahydropyridine ring.
Introduction of the Trifluoromethanesulfonyloxy Group: This is achieved through the reaction of the intermediate with trifluoromethanesulfonic anhydride under controlled conditions.
Esterification: The final step involves the esterification of the intermediate with tert-butyl alcohol to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced catalytic systems, optimized reaction conditions, and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dimethylethyl 3,4-dihydro-3-methyl-6-[[(trifluoromethyl)sulfonyl]oxy]-1(2H)-pyridinecarboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyloxy group can be substituted with other nucleophiles.
Reduction Reactions: The tetrahydropyridine ring can be reduced to form different derivatives.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while reduction and oxidation reactions can produce different reduced or oxidized forms of the compound.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethylethyl 3,4-dihydro-3-methyl-6-[[(trifluoromethyl)sulfonyl]oxy]-1(2H)-pyridinecarboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl 3-methyl-6-(trifluoromethanesulfonyloxy)-1,2,3,4-tetrahydropyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfonyloxy group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The tetrahydropyridine ring can participate in various chemical transformations, contributing to the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 3-methyl-6-hydroxy-1,2,3,4-tetrahydropyridine-1-carboxylate
- Tert-butyl 3-methyl-6-chloro-1,2,3,4-tetrahydropyridine-1-carboxylate
- Tert-butyl 3-methyl-6-bromo-1,2,3,4-tetrahydropyridine-1-carboxylate
Uniqueness
1,1-Dimethylethyl 3,4-dihydro-3-methyl-6-[[(trifluoromethyl)sulfonyl]oxy]-1(2H)-pyridinecarboxylate is unique due to the presence of the trifluoromethanesulfonyloxy group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
IUPAC Name |
tert-butyl 3-methyl-6-(trifluoromethylsulfonyloxy)-3,4-dihydro-2H-pyridine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F3NO5S/c1-8-5-6-9(21-22(18,19)12(13,14)15)16(7-8)10(17)20-11(2,3)4/h6,8H,5,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCRLMASQDRYGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=C(N(C1)C(=O)OC(C)(C)C)OS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F3NO5S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.34 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-Cyclohexene-1-carboxylic acid, 4-(acetylamino)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-3-(1-ethylpropoxy)-, ethyl ester, (3R,4R,5S)-](/img/structure/B8264110.png)





